1-Chloro-4-difluoromethyl-2-iodobenzene
Overview
Description
1-Chloro-4-difluoromethyl-2-iodobenzene is an organic compound with the molecular formula C₇H₄ClF₂I It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-4-difluoromethyl-2-iodobenzene typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution reactions to introduce the chlorine, fluorine, and iodine atoms. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield .
Industrial production methods may involve large-scale halogenation processes, utilizing advanced chemical reactors and controlled environments to ensure consistent quality and efficiency. These methods are optimized for scalability and cost-effectiveness, making the compound accessible for various applications .
Chemical Reactions Analysis
1-Chloro-4-difluoromethyl-2-iodobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are often used in these reactions.
Coupling Reactions: The presence of iodine makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, where it can form carbon-carbon bonds with other aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives with varying properties .
Scientific Research Applications
1-Chloro-4-difluoromethyl-2-iodobenzene has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique halogenation pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: Researchers explore the compound’s potential as a precursor for pharmaceuticals and biologically active molecules. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry: The compound is utilized in the production of specialty chemicals and materials, including agrochemicals, polymers, and electronic components.
Mechanism of Action
The mechanism by which 1-Chloro-4-difluoromethyl-2-iodobenzene exerts its effects depends on the specific application and context. In chemical reactions, the compound’s halogen atoms influence its reactivity and interaction with other molecules. The presence of chlorine, fluorine, and iodine can affect the compound’s electronic properties, making it more or less reactive under certain conditions .
In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to desired therapeutic effects. detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Chloro-4-difluoromethyl-2-iodobenzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-4-fluoro-2-iodobenzene: Similar in structure but with one less fluorine atom, affecting its reactivity and applications.
1-Bromo-4-difluoromethyl-2-iodobenzene: Substitution of chlorine with bromine can lead to different chemical properties and reactivity.
1-Chloro-4-difluoromethyl-2-bromobenzene: Replacement of iodine with bromine alters the compound’s behavior in coupling reactions and other processes.
Properties
IUPAC Name |
1-chloro-4-(difluoromethyl)-2-iodobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2I/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPXJVKRVSKDPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255301 | |
Record name | Benzene, 1-chloro-4-(difluoromethyl)-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201255301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261737-24-9 | |
Record name | Benzene, 1-chloro-4-(difluoromethyl)-2-iodo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261737-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-4-(difluoromethyl)-2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201255301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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